(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide is a complex organic compound with a unique structure that combines a furan ring, a pyrrolidine sulfonyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide typically involves multiple steps, starting with the preparation of the furan ring and the pyrrolidine sulfonyl group. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the reaction of pyrrolidine with sulfonyl chloride to form the pyrrolidine sulfonyl intermediate.
Coupling with Acrylamide: The final step involves the coupling of the furan and pyrrolidine sulfonyl intermediates with acrylamide under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide involves its interaction with specific molecular targets and pathways. The furan ring and pyrrolidine sulfonyl group may interact with enzymes or receptors, leading to modulation of biological processes. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-2-furyl)prop-2-enal
- 3-(5-methyl-2-furyl)butanal
- 1-(4-fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one
Uniqueness
3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H20N2O4S/c1-14-4-7-16(24-14)8-11-18(21)19-15-5-9-17(10-6-15)25(22,23)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21)/b11-8+ |
InChI Key |
RJFGVJMVIZOHSY-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.